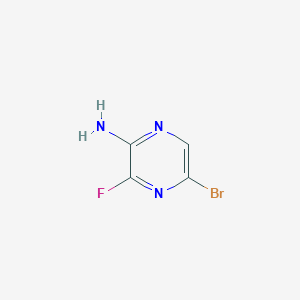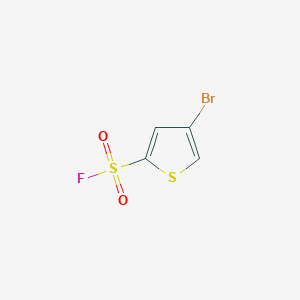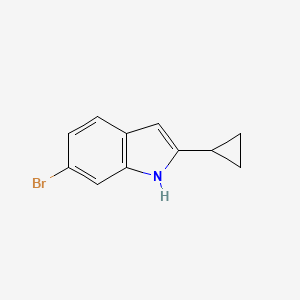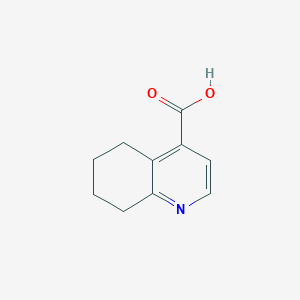![molecular formula C6H7F3N2O B6618853 2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine CAS No. 1368886-61-6](/img/structure/B6618853.png)
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine, commonly referred to as TFMOA, is an organic compound that is widely used in scientific research. It is an important building block for the synthesis of various compounds, and its unique physical and chemical properties have made it a valuable tool in the laboratory. TFMOA is a versatile compound that can be used in a variety of applications, including drug discovery, drug synthesis, and chemical synthesis.
作用机制
The mechanism of action of TFMOA is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which can affect the activity of those proteins. For example, TFMOA has been shown to bind to certain enzymes, which can affect their activity. In addition, TFMOA has been shown to bind to certain receptors, which can affect their activity as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMOA are not fully understood. However, research has shown that TFMOA can affect the activity of certain proteins in the body. For example, TFMOA has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. In addition, TFMOA has been shown to bind to certain receptors, which can affect their activity as well. Finally, TFMOA has been shown to affect the expression of certain genes, which can affect the expression of certain proteins.
实验室实验的优点和局限性
TFMOA is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using TFMOA is that it is easy to synthesize and can be used in a variety of applications. Additionally, TFMOA is a relatively stable compound, which makes it ideal for use in long-term experiments. However, one of the main disadvantages of using TFMOA is that it is a relatively expensive compound, which can limit its use in certain experiments.
未来方向
Given the versatility of TFMOA, there are many potential future directions for research. One potential area of research is the development of new methods for synthesizing TFMOA. Additionally, research could be done to explore the potential applications of TFMOA in drug discovery and drug synthesis. Additionally, research could be done to explore the potential biochemical and physiological effects of TFMOA. Finally, research could be done to explore the potential uses of TFMOA in materials science.
合成方法
TFMOA can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, reductive amination, and the Curtius rearrangement. The Friedel-Crafts alkylation reaction is the most common method used to synthesize TFMOA. This reaction involves the use of an alkyl halide, a Lewis acid catalyst, and an amine to produce the desired compound. The reductive amination method involves the use of an amine and an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. The Curtius rearrangement is a more complex process that involves the use of a carboxylic acid, an amine, and a base.
科学研究应用
TFMOA is a versatile compound that is widely used in scientific research. It is often used in drug discovery and drug synthesis, as it can be used to synthesize a variety of compounds. TFMOA is also used in chemical synthesis, as it can be used to create a variety of compounds with unique properties. In addition, TFMOA is used in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and other biomolecules. Finally, TFMOA is used in materials science, as it can be used to create materials with unique properties.
属性
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1-2,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFNZIWMIQMTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)




![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)

